molecular formula C14H14N2O2 B8695964 Methyl 4-(6-amino-2-methylpyridin-3-yl)benzoate

Methyl 4-(6-amino-2-methylpyridin-3-yl)benzoate

Cat. No. B8695964
M. Wt: 242.27 g/mol
InChI Key: LXZVISVDXTUWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(6-amino-2-methylpyridin-3-yl)benzoate is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(6-amino-2-methylpyridin-3-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(6-amino-2-methylpyridin-3-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(6-amino-2-methylpyridin-3-yl)benzoate

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-(6-amino-2-methylpyridin-3-yl)benzoate

InChI

InChI=1S/C14H14N2O2/c1-9-12(7-8-13(15)16-9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3,(H2,15,16)

InChI Key

LXZVISVDXTUWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 4-(6-amino-2-methylpyridin-3-yl)benzoic acid hydrochloride (D6, 1.9 g, 8.3 mmole) in methanol (120 ml) was treated with conc. HCl acid (1 ml) and heated under reflux for 2 h. The solution was concentrated in vacuo, the residue treated with excess 10% Na2CO3 solution and extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a pale yellow solid (1.4 g, 70%).
Name
4-(6-amino-2-methylpyridin-3-yl)benzoic acid hydrochloride
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
70%

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